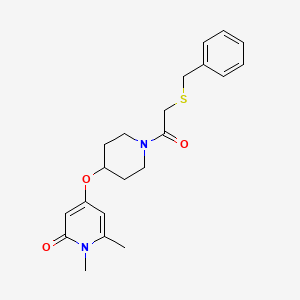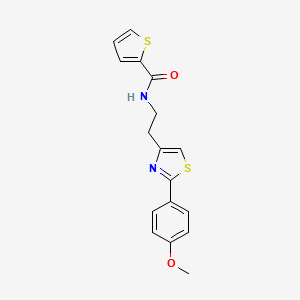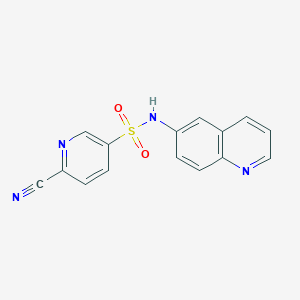
4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemical compound with potential therapeutic applications in various fields of medicine. This compound is known for its unique chemical structure and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Intramolecular Interactions and Reactivity
Studies have demonstrated the potential of pyridine-based compounds in forming intramolecular bonds and rings, showcasing their reactivity towards various agents. For instance, the deprotonation of methylpyridines led to organolithium or -potassium compounds, forming 2-borylmethylpyridines with intramolecular B-N bonds, indicating low reactivity towards hydrogen, thf, acetonitrile, and CO2 due to short intramolecular B-N distances (Körte et al., 2015).
Synthesis and Oxidative Capabilities
The synthesis of pyridine derivatives, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, showcases their oxidative capabilities in various reactions. This highlights the compound's range of applications, from oxidation of alcohols to cleavage of benzyl ethers, underscoring its role as a metal-free, nontoxic, and environmentally friendly oxidant (Mercadante et al., 2013).
Catalytic and Biological Activities
The synthesis of new Schiff bases and their metal complexes has been explored for their catalytic, DNA binding, and antibacterial activities. These compounds have shown significant potential in catalyzing oxidative coupling reactions and displaying in vitro antioxidant activity, alongside their antimicrobial properties against both gram-negative and gram-positive bacteria (El‐Gammal et al., 2021).
Cross-Conjugated Systems and Molecular Docking
Research into cross-conjugated ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles has provided insights into their structure and properties. Such studies contribute to our understanding of molecular architecture and potential applications in molecular docking, suggesting their activity against specific proteins or receptors (Krasnaya et al., 2011).
properties
IUPAC Name |
4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-12-19(13-20(24)22(16)2)26-18-8-10-23(11-9-18)21(25)15-27-14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLVPXVALONCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)



![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)







